Ethyl (5Z)-2-[(naphthalen-1-YL)amino]-4-oxo-5-[(pyridin-3-YL)methylidene]-4,5-dihydrothiophene-3-carboxylate
Overview
Description
Ethyl (5Z)-2-[(naphthalen-1-YL)amino]-4-oxo-5-[(pyridin-3-YL)methylidene]-4,5-dihydrothiophene-3-carboxylate is a complex organic compound with a unique structure that combines naphthalene, pyridine, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (5Z)-2-[(naphthalen-1-YL)amino]-4-oxo-5-[(pyridin-3-YL)methylidene]-4,5-dihydrothiophene-3-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include organolithium compounds, Grignard reagents, and palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
Ethyl (5Z)-2-[(naphthalen-1-YL)amino]-4-oxo-5-[(pyridin-3-YL)methylidene]-4,5-dihydrothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
Ethyl (5Z)-2-[(naphthalen-1-YL)amino]-4-oxo-5-[(pyridin-3-YL)methylidene]-4,5-dihydrothiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Ethyl (5Z)-2-[(naphthalen-1-YL)amino]-4-oxo-5-[(pyridin-3-YL)methylidene]-4,5-dihydrothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives, naphthalene-based molecules, and pyridine-containing compounds. Examples include:
- Thiophene-2-carboxylate derivatives
- Naphthalene-1-amine derivatives
- Pyridine-3-carboxylate derivatives
Uniqueness
Ethyl (5Z)-2-[(naphthalen-1-YL)amino]-4-oxo-5-[(pyridin-3-YL)methylidene]-4,5-dihydrothiophene-3-carboxylate is unique due to its specific combination of functional groups and structural features.
Properties
IUPAC Name |
ethyl (5Z)-4-hydroxy-2-naphthalen-1-ylimino-5-(pyridin-3-ylmethylidene)thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3S/c1-2-28-23(27)20-21(26)19(13-15-7-6-12-24-14-15)29-22(20)25-18-11-5-9-16-8-3-4-10-17(16)18/h3-14,26H,2H2,1H3/b19-13-,25-22? | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFJXAALGKRYCI-HRXHUYTNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=CN=CC=C2)SC1=NC3=CC=CC4=CC=CC=C43)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C/C2=CN=CC=C2)/SC1=NC3=CC=CC4=CC=CC=C43)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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